Oxazolo[4,5-c]pyridine-4-methanamine
Description
Historical Context of Heterocyclic Amine Development
The exploration of heterocyclic amines dates to the 19th century, with seminal work on pyridine and pyrrole derivatives laying the groundwork for understanding nitrogen-containing ring systems. By the mid-20th century, fused heterocycles like benzimidazoles and quinazolines gained prominence for their pharmacological properties, driving interest in structurally complex amines. This compound exemplifies this evolution, combining the electron-rich oxazole ring with the aromatic pyridine system to create a scaffold amenable to functionalization. Early synthetic efforts focused on cyclization reactions, such as dehydrative methods using phosphorus oxychloride, to construct fused rings efficiently. These advances enabled the systematic study of structure-activity relationships (SAR) critical for optimizing bioactivity.
Structural Classification Within Fused Oxazole-Pyridine Systems
This compound belongs to the broader class of fused bicyclic heterocycles, where the oxazole ring (a five-membered ring containing oxygen and nitrogen) is annulated to the pyridine ring at positions 4 and 5. The methanamine substituent at position 4 introduces a primary amine group, enhancing molecular interactions through hydrogen bonding and electrostatic forces. Key structural features include:
- Fused Ring System : The oxazole and pyridine rings share two adjacent carbon atoms, creating a planar, conjugated system that stabilizes aromaticity.
- Substituent Reactivity : The methanamine group ($$ \text{-CH}2\text{NH}2 $$) serves as a handle for further derivatization, enabling the synthesis of analogs with tailored properties.
Comparatively, simpler oxazolo-pyridine derivatives lacking the methanamine group exhibit reduced solubility and target affinity, underscoring the importance of this substituent.
Significance in Modern Medicinal Chemistry
This compound has garnered attention for its dual role as a pharmacophore and a synthetic intermediate. Its applications span:
- Antimicrobial Drug Discovery : Derivatives demonstrate inhibitory activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 2 µg/ml.
- Enzyme Inhibition : Structural analogs have shown promise as dipeptidyl peptidase-4 (DPP-4) inhibitors, a target for type 2 diabetes therapy. For instance, compound 4e-7 (a derivative with a cyanomethyl-amide group) exhibited an IC$$_{50}$$ of 0.010 µM, rivaling established inhibitors.
| Compound Derivative | Target Enzyme | IC$$_{50}$$ (µM) | Biological Activity |
|---|---|---|---|
| 4e-7 | DPP-4 | 0.010 | Antidiabetic |
| 8a | Microbial | <50 | Antimicrobial |
The compound’s adaptability in SAR studies allows for fine-tuning of electronic and steric properties, making it a cornerstone in designing next-generation therapeutics. Ongoing research focuses on optimizing its pharmacokinetic profile, particularly solubility and metabolic stability, to advance preclinical candidates.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridin-4-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H,3,8H2 |
InChI Key |
KNJRGWKQASGGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC=N2)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-3-hydroxypyridine Derivatives
A common route to oxazolo[4,5-c]pyridine derivatives starts from 2-amino-3-hydroxypyridine or its masked forms. The cyclization to form the oxazole ring is typically achieved by condensation with carboxylic acid derivatives or acid chlorides under acidic conditions.
- Polyphosphoric Acid (PPA) or Polyphosphoric Acid Trimethylsilyl Ester (PPSE) are frequently used as cyclization agents. PPSE offers milder reaction conditions and higher yields compared to PPA.
- Heating 2-amino-3-hydroxypyridine with aromatic or aliphatic carboxylic acids in PPSE at elevated temperatures (~200°C) efficiently forms the oxazolo ring system.
Introduction of the Methanamine Group
The 4-methanamine substituent can be introduced by functional group transformations on the pyridine ring or by using appropriately substituted precursors.
- Heck Reaction : Palladium-catalyzed coupling reactions (Heck reaction) have been employed to introduce acidic or basic side chains on the pyridine ring, which can be further transformed into amine functionalities.
- Reduction or Amination : Nitrile or other precursor groups at the 4-position can be converted to methanamine via reduction or amination steps.
Detailed Preparation Methodology
Starting Material Preparation
Cyclization to Oxazolo[4,5-c]pyridine Core
Functionalization to Introduce Methanamine
- The nitrile group introduced via 4-cyanobenzoic acid can be converted to the corresponding guanidine or amine derivatives by guanylation or reduction, respectively, to generate the basic methanamine moiety.
- For more flexible basic chains, piperidino groups have been introduced by using corresponding acids and cyclization under PPSE or PPA conditions, with yields ranging from 22% (PPSE) to 71% (PPA).
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of oxazolo[4,5-b]pyridine-2(3H)-one | Br2 in DMF, room temp, 2 h | 90 | High selectivity for 5-bromo derivative |
| Hydrolysis to 2-amino-5-bromo-3-hydroxypyridine | 10% NaOH, reflux, 8 h | 94 | Efficient ring opening |
| Cyclization with 4-cyanobenzoic acid | PPSE, 200°C | 93 | Formation of oxazolo ring |
| Introduction of piperidino chain | PPSE or PPA, 200°C | 22 (PPSE), 71 (PPA) | PPA gives better yields |
| Guanylation or amination to methanamine | Various amination reagents | Variable | Dependent on precursor and conditions |
Alternative Synthetic Routes and Considerations
- Xanthate Method : Preparation of oxazolo[4,5-b]pyridine-2-thiol via reaction of 2-amino-3-hydroxypyridine with potassium ethyl xanthate in pyridine at 110°C, followed by acidification, yields thiol derivatives in 74-87% yield. These intermediates can be further functionalized to introduce amine groups.
- Methylation and Substitution : Thiol intermediates can be methylated using methyl iodide and potassium carbonate in ethyl acetate to yield methylthio derivatives, which can be precursors for further amine substitution.
Research Findings and Optimization
- The use of PPSE as a cyclization agent is preferred for milder conditions and higher yields compared to traditional PPA.
- The choice of acid or acid derivative for cyclization significantly affects the nature of the substituent introduced at the pyridine ring.
- Palladium-catalyzed Heck reactions enable the introduction of functionalized side chains that can be converted into methanamine groups.
- The distance and flexibility of the basic chain (e.g., piperidino vs. guanidino) influence the pharmacological properties and synthetic accessibility.
- Reaction temperature control and purification steps such as recrystallization or chromatography are critical for isolating pure oxazolo[4,5-c]pyridine-4-methanamine derivatives.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-c]pyridine-4-methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole oxides, while reduction could produce various amine derivatives .
Scientific Research Applications
Oxazolo[4,5-c]pyridine-4-methanamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Oxazolo[4,5-c]pyridine-4-methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and synthesis methods:
Notes:
- Fusion Position : The [4,5-c] fusion in the target compound differs from [4,5-b] () and [4,5-d] () analogs, altering electron distribution and steric effects.
- Extended Systems: Quinoline derivatives () feature an additional benzene ring, increasing lipophilicity and molecular weight, which may influence membrane permeability .
Pharmacological Potential
While direct data for this compound are lacking, related compounds provide insights:
- Enzyme Inhibition: Oxazolo[4,5-d]pyrimidines inhibit fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL), critical targets in pain and inflammation .
- Anticancer Activity: Quinoline-fused oxazolo[4,5-c] derivatives () demonstrate cytotoxicity, likely due to intercalation or kinase inhibition .
- Antiviral Properties : Oxazole-pyrimidine hybrids exhibit antiviral effects, suggesting the pyridine-based target may share similar mechanisms .
Biological Activity
Oxazolo[4,5-c]pyridine-4-methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of oxazole and pyridine, which are known for their diverse pharmacological properties. Research indicates that this compound may possess antimicrobial, anticancer, and antiviral activities, making it a candidate for drug development.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a fused ring system that contributes to its biological activity. The presence of the amine group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit kinases and other enzymes that play a role in cancer cell proliferation.
- Receptor Modulation : It could modulate receptors involved in signaling pathways related to inflammation and cancer.
Antimicrobial Activity
Research has shown that derivatives of oxazolo compounds exhibit significant antimicrobial properties. For instance, studies suggest that modifications in the oxazolo structure can enhance antibacterial activity against various pathogens, including resistant strains.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. Notably, it has been tested against:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung carcinoma) | 58.4 | |
| MCF7 (Breast adenocarcinoma) | 99.87 | |
| HT29 (Colon adenocarcinoma) | 47.2 |
These results indicate that the compound's potency is comparable to established chemotherapeutics like cisplatin.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies indicate it may inhibit viral replication through interference with viral enzymes or host cell machinery.
Case Studies
- Cytotoxicity against Cancer Cells : A study evaluated the cytotoxic effects of various oxazolo derivatives, including this compound, against a panel of human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting potential for further development as anticancer agents .
- Antimicrobial Evaluation : In another study focused on antimicrobial properties, derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated significant activity against resistant strains, highlighting the need for further exploration in drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the oxazolo[4,5-c]pyridine core?
- Answer : The oxazolo[4,5-c]pyridine scaffold can be synthesized via microwave-assisted cyclization. For example, 4-bromo-3-pivaloylaminopyridine undergoes cyclization in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and cesium carbonate as a base, yielding oxazolo[4,5-c]pyridine derivatives in 78% yield within 10 minutes under microwave conditions . Alternative routes include chlorination of intermediates with POCl₃ and subsequent amination with primary/secondary amines .
- Table 1 : Comparison of Synthesis Methods
| Method | Catalyst/Base | Time | Yield | Reference |
|---|---|---|---|---|
| Microwave cyclization | TBAB, Cs₂CO₃ | 10 min | 78% | |
| POCl₃ chlorination | POCl₃, Me₂NPh | 4–6 h | 85–90% |
Q. How can the purity and structure of oxazolo[4,5-c]pyridine-4-methanamine be validated?
- Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., >95% purity as per USP guidelines).
- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve crystal structures .
Q. What in vitro assays are suitable for evaluating biological activity?
- Answer : Standard protocols include:
- Antiviral Activity : Plaque reduction assays against viruses (e.g., herpes simplex virus) with cytotoxicity evaluated via MTT assays on Vero cells .
- Enzyme Inhibition : Fluorescence-based assays for targets like fatty acid amide hydrolase (FAAH) using substrate analogs (e.g., methyl arachidonyl fluorophosphonate) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of oxazolo[4,5-c]pyridine derivatives?
- Answer : Perform in silico studies to:
- Predict Drug-Likeness : Use tools like SwissADME to assess Lipinski’s Rule of Five and bioavailability .
- Docking Studies : Target enzymes (e.g., FAAH) with AutoDock Vina to identify key binding interactions (e.g., hydrogen bonds with catalytic Ser241) .
Q. What strategies resolve low yields in the amination step of oxazolo[4,5-c]pyridine synthesis?
- Answer : Address common issues:
- By-Product Formation : Optimize reaction stoichiometry (e.g., 1.2 equiv amine) and use polar aprotic solvents (e.g., dioxane) to minimize side reactions .
- Low Reactivity : Introduce catalytic iodine or microwave irradiation to accelerate nucleophilic substitution .
Q. How do structural modifications influence the biological activity of this compound?
- Answer : Key SAR insights include:
- Amino Substituents : Primary amines (e.g., -NH₂) enhance antiviral activity, while bulkier groups (e.g., -NMe₂) reduce cytotoxicity .
- Heterocycle Fusion : Pyridine fusion (vs. pyrimidine) improves metabolic stability in hepatic microsome assays .
- Table 2 : SAR of Selected Derivatives
| Derivative | R-Group | Antiviral IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|
| V-1 | -NH₂ | 2.3 | >100 |
| V-2 | -NMe₂ | 12.7 | 45 |
Q. What crystallographic challenges arise in resolving oxazolo[4,5-c]pyridine derivatives, and how are they addressed?
- Answer : Common issues:
- Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twinning .
- Disorder : Apply PART and SUMP restraints to manage disordered solvent molecules or substituents .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
